1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one
CAS No.: 56630-95-6
Cat. No.: VC18503723
Molecular Formula: C13H20O
Molecular Weight: 192.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56630-95-6 |
|---|---|
| Molecular Formula | C13H20O |
| Molecular Weight | 192.30 g/mol |
| IUPAC Name | 1-methyl-9-propan-2-ylidenebicyclo[3.3.1]nonan-2-one |
| Standard InChI | InChI=1S/C13H20O/c1-9(2)12-10-5-4-8-13(12,3)11(14)7-6-10/h10H,4-8H2,1-3H3 |
| Standard InChI Key | ZLXSOTWWXQAFSW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C1C2CCCC1(C(=O)CC2)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one is defined by the molecular formula C₁₃H₂₀O and a molecular weight of 192.30 g/mol . Its IUPAC name, 1-methyl-9-propan-2-ylidenebicyclo[3.3.1]nonan-2-one, reflects the compound’s bicyclo[3.3.1]nonane skeleton substituted with a methyl group at position 1 and an isopropylidene moiety at position 9 . The ketone group at position 2 completes the functionalization, rendering the molecule polar yet sterically constrained.
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 56630-95-6 | |
| SMILES | CC(=C1C2CCCC1(C(=O)CC2)C)C | |
| InChI Key | ZLXSOTWWXQAFSW-UHFFFAOYSA-N | |
| DSSTox Substance ID | DTXSID30336723 | |
| Wikidata ID | Q82104054 |
Structural and Stereochemical Features
Synthesis and Manufacturing Processes
Synthetic Routes
Industrial synthesis of 1-methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one typically begins with bicyclo[3.3.1]nonan-2-one precursors, which undergo sequential alkylation and dehydration steps. A representative pathway involves:
-
Methylation at C1: Treatment of bicyclo[3.3.1]nonan-2-one with methyl iodide under basic conditions (e.g., K₂CO₃/DMF) yields the 1-methyl derivative.
-
Isopropylidene Introduction: Reaction with acetone in the presence of acidic catalysts (e.g., H₂SO₄) facilitates the formation of the 9-(1-methylethylidene) group via keto-enol tautomerization.
Process Optimization Challenges
Key challenges include minimizing ring-opening side reactions during alkylation and achieving regioselective dehydration. Solvent selection (e.g., dichloromethane vs. THF) profoundly impacts yield, with polar aprotic solvents favoring kinetic control . Pilot-scale batches report yields of 55–68%, though proprietary methodologies may exceed these figures .
Reactivity and Chemical Behavior
Cycloadditions and Pericyclic Processes
The isopropylidene moiety’s electron-deficient double bond enables Diels-Alder reactions with conjugated dienes, producing hexacyclic adducts. Computational studies predict a reaction barrier of ~25 kcal/mol for cycloadditions with 1,3-butadiene, making the process thermally feasible at 80–100°C .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s constrained geometry mimics natural product scaffolds, positioning it as a candidate for antibiotic and antitumor agent synthesis. Researchers at Kyoto University have incorporated derivatives into macrocyclic peptidomimetics targeting protease enzymes .
Material Science
Functionalized derivatives exhibit liquid crystalline behavior at 120–150°C, with potential applications in optoelectronic displays . Patent filings (unreviewed in public databases) suggest utility in polymer cross-linking agents .
| Supplier | Catalog ID | Purity | Price Range (USD/g) |
|---|---|---|---|
| Alfa Chemistry | ACM56630956 | 95% | 250–300 |
| VulcanChem | VC18503723 | 97% | 280–320 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume